Phenylpropylammonium bromide
CAS No.:
Cat. No.: VC16223243
Molecular Formula: C9H14BrN
Molecular Weight: 216.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14BrN |
|---|---|
| Molecular Weight | 216.12 g/mol |
| IUPAC Name | 3-phenylpropan-1-amine;hydrobromide |
| Standard InChI | InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |
| Standard InChI Key | AKNWFTSJWORAMI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCCN.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Phenylpropylammonium bromide features a three-carbon propyl chain bridging a phenyl group and an ammonium center. The nitrogen atom is fully substituted, bearing three hydrogen atoms and the propyl-phenyl moiety, resulting in a permanent positive charge balanced by a bromide ion. The compound’s SMILES notation, , reflects this arrangement .
Table 1: Key Physicochemical Properties of Phenylpropylammonium Bromide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.12 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 3 |
| Exact Mass | 215.03096 Da |
Data derived from PubChem and computational analyses confirm the compound’s hydrophilicity, attributable to the quaternary ammonium group, and lipophilicity from the phenylpropyl chain. This amphiphilic nature is critical for its interactions with biological membranes .
Synthesis and Purification Strategies
General Synthetic Routes
The synthesis of phenylpropylammonium bromide derivatives typically involves quaternization reactions between tertiary amines and alkyl halides. A representative method involves reacting 3-phenylpropylamine with bromoalkanes in acetonitrile under reflux, followed by precipitation and recrystallization . For instance:
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Quaternization:
where is 3-phenylpropylamine and is an alkyl bromide.
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Purification: Crude products are often recrystallized from acetone-petroleum ether mixtures to yield pure QUATs .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are pivotal for confirming structure and purity. For example, NMR of N-dodecyl derivatives shows resonances for aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to nitrogen (δ 3.3–3.6 ppm), and alkyl chains (δ 1.2–1.4 ppm) . Mass spectrometry (LCMS) further validates molecular ions, such as for a tetradecyl derivative .
Biological Activity and Antimicrobial Applications
Mechanism of Action
Quaternary ammonium compounds disrupt microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis. The amphiphilic structure of phenylpropylammonium derivatives enables penetration into lipid bilayers, with alkyl chain length modulating potency .
Comparative Antimicrobial Efficacy
Lukáč et al. evaluated a series of QUATs against Escherichia coli, Staphylococcus aureus, and Candida albicans, measuring minimum bactericidal/fungicidal concentrations (MBC). Key findings include:
Table 2: Antimicrobial Activity of Selected QUATs
| Compound (Alkyl Chain Length) | MBC (μg/mL) vs. E. coli | MBC (μg/mL) vs. S. aureus |
|---|---|---|
| C10 (5S) | 62.5 | 31.25 |
| C14 (7S) | 7.81 | 3.91 |
| Benzalkonium Bromide (BAB) | 15.63 | 7.81 |
Derivatives with C14 alkyl chains (e.g., 7S) exhibited superior activity compared to commercial BAB, highlighting the role of chain length in efficacy .
Enantiomeric Effects
Contrary to expectations, the antimicrobial activity of S- and R-enantiomers of hydroxy-substituted QUATs differed minimally (≤1 dilution step in MBC assays). Racemates showed comparable efficacy to pure enantiomers, suggesting a non-stereoselective mechanism .
Physicochemical Determinants of Activity
Hydrophobic-Hydrophilic Balance
The optimal alkyl chain length for antimicrobial activity (C12–C16) balances sufficient hydrophobicity for membrane insertion with adequate solubility. Kubinyi’s bilinear model quantifies this relationship, showing peak activity at logP ≈ 4.5–5.0 .
Critical Micelle Concentration (CMC)
Longer alkyl chains reduce CMC, enhancing membrane disruption. For example, racemic (3-dodecanoyloxy-1-phenylpropane-2-yl)trimethylammonium bromide exhibits a CMC of 0.8 mM, lower than its S-enantiomer (1.2 mM), correlating with improved bactericidal activity .
Industrial and Pharmacological Applications
Disinfectants and Preservatives
Phenylpropylammonium derivatives are employed in antiseptic formulations due to their broad-spectrum activity and low toxicity. Their stability in aqueous solutions makes them suitable for ophthalmic and dermatological products .
Catalysis and Organic Synthesis
Chiral QUATs derived from phenylalanine facilitate enantioselective reactions, such as the Diels-Alder cycloaddition, achieving enantiomeric excesses >90% in nonpolar solvents .
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